molecular formula C13H26N2O4 B12277510 Di-tert-butylpropane-1,3-diyldicarbamate

Di-tert-butylpropane-1,3-diyldicarbamate

Cat. No.: B12277510
M. Wt: 274.36 g/mol
InChI Key: XMULIGZWVYIONL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Di-tert-butylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Mechanism of Action

The mechanism of action of Di-tert-butylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, making it more stable and less reactive compared to other carbamates .

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(3-tert-butyl-3-carbamoyloxy-4,4-dimethylpentyl) carbamate

InChI

InChI=1S/C13H26N2O4/c1-11(2,3)13(12(4,5)6,19-10(15)17)7-8-18-9(14)16/h7-8H2,1-6H3,(H2,14,16)(H2,15,17)

InChI Key

XMULIGZWVYIONL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCOC(=O)N)(C(C)(C)C)OC(=O)N

Origin of Product

United States

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